molecular formula C12H17N3O3 B3154489 N-(2-Morpholinoethyl)-4-nitroaniline CAS No. 77755-81-8

N-(2-Morpholinoethyl)-4-nitroaniline

Cat. No.: B3154489
CAS No.: 77755-81-8
M. Wt: 251.28 g/mol
InChI Key: NWUVRJDVZZNZGH-UHFFFAOYSA-N
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Description

N-(2-Morpholinoethyl)-4-nitroaniline is an organic compound that features a morpholine ring attached to an aniline moiety with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Morpholinoethyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-Nitroaniline+2-ChloroethylmorpholineThis compound\text{4-Nitroaniline} + \text{2-Chloroethylmorpholine} \rightarrow \text{this compound} 4-Nitroaniline+2-Chloroethylmorpholine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholinoethyl)-4-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aniline moiety can be oxidized to form quinone derivatives under oxidative conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Reduction: N-(2-Morpholinoethyl)-4-phenylenediamine.

    Oxidation: Quinone derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(2-Morpholinoethyl)-4-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Morpholinoethyl)-4-nitroaniline depends on its specific application.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-15(17)12-3-1-11(2-4-12)13-5-6-14-7-9-18-10-8-14/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVRJDVZZNZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275269
Record name N-(4-Nitrophenyl)-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77755-81-8
Record name N-(4-Nitrophenyl)-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77755-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7.5 mL of p-fluoronitrobenzene, 10.25 mL 2-morpholin-4-yl-ethylamine and 15 mL N,N-diisopropylamine in 36 mL dioxane is heated at 105° C. for 2 days. The reaction mixture is cooled to room temperature, diluted with dichloromethane (360 mL) and washed with water (3×290 mL). Upon evaporation to dryness, the dichloromethane layer yields the (2-morpholin-4-yl-ethyl)-(4-nitro-phenyl)-amine product, which is recrystallized from methanol.
Quantity
7.5 mL
Type
reactant
Reaction Step One
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10.25 mL
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reactant
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15 mL
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reactant
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36 mL
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solvent
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360 mL
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solvent
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Synthesis routes and methods II

Procedure details

A 50 mL round bottom flask was dried in an oven overnight and cooled to room temperature under Ar(g). The flask was charged with fluoronitrobenzene (0.187 mL, 1.77 mmol), 2-Morpholin-4-yl-ethylamine (0.299 g, 2.30 mmol) and dioxane (9.0 mL). To the solution, diisopropyl ethyl amine (0.463 mL, 2.66 mmol) was added dropwise and allowed to stir at 105° C. for 48 h. The mixture was extracted with EtOAc (3×30 mL), and with brine (2×30 mL). The combined organic layers were then dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The crude mixture was then purified over silica (10% MeOH/90% CHCl3) affording (2-Morpholin-4-yl-ethyl)-(4-nitro-phenyl)-amine as a yellow solid (0.315 g, 1.26 mmol, 71% yield).
Quantity
0.187 mL
Type
reactant
Reaction Step One
Quantity
0.299 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.463 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Using 1-iodo-4-nitro-benzene (500 mg) instead of 1-bromo-3-nitro-benzene, and 2-morpholin-4-yl-ethylamine (316 mg) instead of morpholine, in the same manner as Step A in Example 1-D-105, the desired compound was obtained (315 mg, 62%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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